Prostaglandin K2

Description

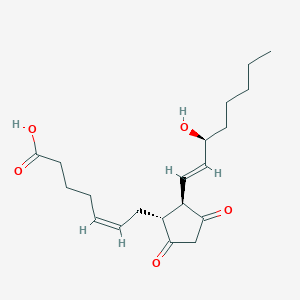

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,21H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMXPVXJSFPPTQ-DJUJBXLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(=O)CC1=O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C(=O)CC1=O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601348055 | |

| Record name | Prostaglandin K2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275816-51-8 | |

| Record name | Prostaglandin K2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Prostaglandin K2 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin K2 (PGK2) is a lesser-known member of the prostaglandin family, structurally characterized as a diketone derivative of prostaglandin E2 (PGE2) or prostaglandin D2 (PGD2). While its biological presence and specific physiological roles remain largely uncharacterized, its chemical nature suggests potential involvement in various signaling pathways modulated by its more studied precursors. This technical guide provides a detailed overview of the chemical structure, and known and predicted properties of PGK2. It also outlines relevant experimental protocols for its synthesis, purification, and analysis, adapted from established methods for other prostaglandins. Furthermore, this document presents key signaling pathways of its parent compounds, offering a framework for investigating the potential biological functions of Prostaglandin K2.

Chemical Structure and Properties

Prostaglandin K2 is an eicosanoid, a class of signaling molecules derived from 20-carbon fatty acids. Its chemical structure is defined by a cyclopentanone ring with two side chains.

Chemical Structure:

-

IUPAC Name: (Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]hept-5-enoic acid[1]

-

Molecular Weight: 350.45 g/mol

-

CAS Number: 275816-51-8

-

Synonyms: PGK2, 9,11-dioxo-15S-hydroxy-5Z,13E-prostadienoic acid

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₅ | |

| Molecular Weight | 350.45 g/mol | |

| CAS Number | 275816-51-8 | |

| IUPAC Name | (Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]hept-5-enoic acid | |

| Solubility | DMF: >100 mg/ml; DMSO: >50 mg/ml; Ethanol: >75 mg/ml | |

| Physical State | Predicted to be a solid at room temperature. | |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| Appearance | A solution in methyl acetate is commercially available. |

Biosynthesis and Potential Signaling Pathways

The direct enzymatic synthesis of Prostaglandin K2 in biological systems has not been definitively established. It is considered to be a 9,11-diketone formed by the oxidation of PGE2 or PGD2. The biological relevance of this transformation is uncertain.

To understand the potential biological context of PGK2, it is essential to examine the well-established synthesis and signaling pathways of its precursors, PGE2 and PGD2. These prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. PGE2 binds to four subtypes of EP receptors (EP1, EP2, EP3, and EP4), while PGD2 interacts with DP1 and DP2 (also known as CRTH2) receptors. The downstream signaling cascades initiated by these interactions are diverse and cell-type specific. Given its structural similarity, it is plausible that PGK2 could interact with one or more of these prostanoid receptors, potentially acting as an agonist or antagonist. However, there is currently no experimental evidence to support this hypothesis.

Experimental Protocols

Synthesis of Prostaglandin K2

Prostaglandin K2 can be synthesized in the laboratory through the oxidation of either PGE2 or PGD2. A general protocol is outlined below:

-

Starting Material: Obtain high-purity Prostaglandin E2 or Prostaglandin D2.

-

Oxidizing Agent: A mild oxidizing agent, such as pyridinium dichromate (PDC) or a Swern oxidation, can be employed.

-

Reaction Conditions: The reaction is typically carried out in an inert solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purification: The crude product is purified using column chromatography on silica gel to yield pure Prostaglandin K2.

Extraction and Purification from Biological Samples

A generic workflow for the extraction and purification of prostaglandins from biological matrices is depicted below. This can serve as a starting point for developing a specific protocol for PGK2.

Analytical Methods

3.3.1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of prostaglandins.

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is common.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is generally used. Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for PGK2 and a deuterated internal standard.

3.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection can also be used for the analysis of prostaglandins, although it is less sensitive than LC-MS/MS.

-

Chromatography: Similar to LC-MS/MS, reversed-phase HPLC with a C18 column is suitable.

-

Detection: UV detection is typically performed at a wavelength around 190-210 nm, where the carboxyl group of the prostaglandin absorbs.

Future Directions

The biological significance of Prostaglandin K2 remains an open question. Future research should focus on:

-

Confirmation of Biological Presence: Developing highly sensitive analytical methods to detect and quantify PGK2 in various biological tissues and fluids.

-

Elucidation of Biological Activity: Investigating the interaction of PGK2 with the known panel of prostanoid receptors to determine if it has any agonist or antagonist activity.

-

Functional Studies: Conducting in vitro and in vivo studies to explore the physiological and pathophysiological roles of PGK2, should it be found to have biological activity.

Conclusion

Prostaglandin K2 is a structurally defined but functionally enigmatic member of the prostaglandin family. While its direct biological roles are yet to be discovered, its relationship with the well-characterized prostaglandins E2 and D2 provides a roadmap for future investigation. The experimental protocols and analytical methods outlined in this guide offer a foundation for researchers to explore the synthesis, detection, and potential biological functions of this intriguing eicosanoid. Further research is necessary to determine if Prostaglandin K2 is a biologically relevant signaling molecule or simply a minor metabolic byproduct.

References

- 1. youtube.com [youtube.com]

- 2. Vitamin K2 (menatetrenone) inhibits prostaglandin synthesis in cultured human osteoblast-like periosteal cells by inhibiting prostaglandin H synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic effect of vitamin K2 and prostaglandin E2 on cancellous bone mass in hypophysectomized young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biosynthesis of Prostaglandin E2 and D2 from Arachidonic Acid and the Putative Formation of Prostaglandin K2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins are potent lipid mediators derived from arachidonic acid that play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. This technical guide provides a comprehensive overview of the biosynthesis of Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2) from arachidonic acid. While the primary focus is on the well-established enzymatic pathways, we also address the identity and putative formation of Prostaglandin K2 (PGK2), a chemically defined derivative of PGE2 and PGD2 whose biological relevance is currently unconfirmed. This document details the key enzymes involved in this metabolic cascade, presents quantitative data in structured tables, provides detailed experimental protocols for the analysis of these pathways, and includes visualizations of the core signaling pathways and experimental workflows.

Introduction

The eicosanoids, a family of signaling molecules derived from 20-carbon fatty acids, are central to numerous biological functions. Among these, prostaglandins (PGs) have been a major focus of research due to their involvement in a wide array of cellular responses. The biosynthesis of prostaglandins from arachidonic acid is initiated by the cyclooxygenase (COX) enzymes, leading to the production of the intermediate Prostaglandin H2 (PGH2). This pivotal intermediate is then converted by specific synthases into various biologically active prostaglandins, including PGE2 and PGD2.[1][2]

This guide will first elucidate the established enzymatic pathway from arachidonic acid to PGE2 and PGD2. Subsequently, it will discuss Prostaglandin K2 (PGK2), a 9,11-diketone derivative of PGE2 or PGD2.[3][4] It is important to note that the biological existence and enzymatic synthesis of PGK2 have not been definitively established.[3]

The Biosynthetic Pathway from Arachidonic Acid to PGE2 and PGD2

The synthesis of PGE2 and PGD2 from arachidonic acid is a multi-step enzymatic process that occurs in the cytoplasm and perinuclear regions of the cell.

Liberation of Arachidonic Acid

The cascade begins with the release of arachidonic acid from the sn-2 position of membrane phospholipids by the action of phospholipase A2 (PLA2). This is the rate-limiting step in prostaglandin biosynthesis.

The Cyclooxygenase Pathway: Formation of PGH2

Once liberated, arachidonic acid is metabolized by the bifunctional enzyme prostaglandin H synthase, more commonly known as cyclooxygenase (COX). There are two main isoforms of this enzyme, COX-1 and COX-2. Both isoforms catalyze the conversion of arachidonic acid into the unstable intermediate Prostaglandin G2 (PGG2) via a cyclooxygenase reaction, followed by the reduction of PGG2 to Prostaglandin H2 (PGH2) through a peroxidase activity.

Isomerization of PGH2 to PGE2 and PGD2

PGH2 serves as the common precursor for a variety of prostaglandins. Its fate is determined by the downstream synthases present in a particular cell type.

-

Prostaglandin E2 Synthesis: PGH2 is isomerized to PGE2 by the action of Prostaglandin E synthases (PGES). Three isoforms have been identified: microsomal prostaglandin E synthase-1 (mPGES-1), mPGES-2, and cytosolic PGES (cPGES). mPGES-1 is often functionally coupled with COX-2 in inflammatory responses.

-

Prostaglandin D2 Synthesis: The conversion of PGH2 to PGD2 is catalyzed by Prostaglandin D synthases (PGDS). Two major isoforms exist: the hematopoietic PGD synthase (HPGDS) and the lipocalin-type PGD synthase (L-PGDS).

The overall biosynthetic pathway is depicted in the following diagram:

Prostaglandin K2: A Putative Derivative

Prostaglandin K2 (PGK2) is structurally defined as the 9,11-diketone that can be formed by the oxidation of PGE2 or PGD2. However, there is currently no definitive evidence to suggest that PGK2 is a naturally occurring compound synthesized via an enzymatic pathway in biological systems. Its existence in vivo remains uncertain. It has been noted that PGK2 is resistant to metabolism by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in vitro, an enzyme typically involved in the degradation of prostaglandins.

The putative, non-enzymatic formation of PGK2 from its precursors is illustrated below:

Quantitative Data

The following tables summarize key quantitative parameters related to the biosynthesis and analysis of PGE2 and PGD2.

Table 1: Enzyme Kinetic Parameters for Prostaglandin Synthases

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Source |

| mPGES-1 | PGH2 | ~2 | - | Human |

| mPGES-2 | PGH2 | - | - | Human |

| cPGES | PGH2 | - | - | Human |

| Hematopoietic PGDS (HPGDS) | PGH2 | 33 | 240 | Human (recombinant) |

| Lipocalin-type PGDS (L-PGDS) | PGH2 | - | - | Human |

Table 2: Quantitative Analysis of PGE2 and PGD2 by LC-MS/MS

| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Biological Matrix | Reference |

| PGE2 | 20 pg/mL | - | Cell culture supernatant | |

| PGD2 | 20 pg/mL | - | Cell culture supernatant | |

| PGE2 | 0.4 ng/mL | - | Mouse ear tissue | |

| PGD2 | 0.4 ng/mL | - | Mouse ear tissue | |

| PGE2 | 0.5 ng/mL | 1.0 ng/mL | Cell culture medium | |

| PGD2 | 0.5 ng/mL | 1.0 ng/mL | Cell culture medium |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of prostaglandin biosynthesis.

Protocol for Prostaglandin Extraction from Biological Samples

This protocol is adapted for the extraction of prostaglandins from cell culture supernatants or other aqueous biological fluids for subsequent analysis by LC-MS/MS or ELISA.

References

- 1. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin - Wikipedia [en.wikipedia.org]

- 3. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

Prostaglandin K2: A Technical Examination of its Origins and the Broader Prostaglandin Landscape

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the topic of Prostaglandin K2 (PGK2). Initial research reveals that Prostaglandin K2 is a chemically defined molecule, specifically the 9,11-diketone derivative formed from the oxidation of Prostaglandin E2 (PGE2) or Prostaglandin D2 (PGD2)[1][2]. However, a thorough review of scientific literature indicates that the natural biological existence of PGK2 is uncertain, and there is no documented history of its discovery as an endogenous signaling molecule[1][2]. Consequently, this guide will first delineate the chemical nature of PGK2 and then provide a comprehensive overview of the discovery, history, biosynthesis, and signaling pathways of its well-characterized precursors, PGE2 and PGD2. This approach is intended to provide researchers with the most relevant and actionable information in the context of their query.

The Chemical Identity of Prostaglandin K2

Prostaglandin K2 is identified chemically as 9,11-dioxo-15S-hydroxy-prosta-5Z,13E-dien-1-oic acid[3]. It is a derivative of the fundamental prostaglandin structure, which is based on a 20-carbon fatty acid, prostanoic acid. The defining feature of PGK2 is the presence of ketone groups at both the C9 and C11 positions of the cyclopentane ring, which can be formed through the oxidation of the hydroxyl groups present in PGE2 or PGD2. While commercially available for research purposes, it is crucial to note that its role as a biological mediator has not been established.

Physicochemical Properties

Quantitative data for Prostaglandin K2 and its direct precursors are summarized below. The lack of biological data for PGK2 reflects its current status as a chemical entity of uncertain physiological relevance.

| Property | Prostaglandin K2 (PGK2) | Prostaglandin E2 (PGE2) | Prostaglandin D2 (PGD2) |

| Molecular Formula | C₂₀H₃₀O₅ | C₂₀H₃₂O₅ | C₂₀H₃₂O₅ |

| Molecular Weight | 350.5 g/mol | 352.5 g/mol | 352.5 g/mol |

| IUPAC Name | (Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]hept-5-enoic acid | (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | (Z)-7-[(1R,2S,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

| CAS Number | 275816-51-8 | 363-24-6 | 41598-07-6 |

The General Discovery and History of Prostaglandins

The story of prostaglandins begins in the 1930s when Kurzrok and Lieb observed that human seminal fluid could induce both contraction and relaxation of isolated uterine tissue. The active substance was named "prostaglandin" by the Swedish physiologist Ulf von Euler in 1935, who believed it originated from the prostate gland. It was later determined that the seminal vesicles were the primary source of these compounds in semen.

The field advanced significantly in the mid-20th century through the work of Sune Bergström and Bengt Samuelsson. They elucidated the chemical structures of the first prostaglandins, PGE1 and PGF1α, and discovered that they were synthesized from unsaturated fatty acids like arachidonic acid. John Vane later uncovered the mechanism of action of aspirin, demonstrating that it inhibits the enzyme cyclooxygenase (COX), a key step in prostaglandin synthesis. For their seminal work on prostaglandins and related biologically active substances, Bergström, Samuelsson, and Vane were jointly awarded the Nobel Prize in Physiology or Medicine in 1982.

Biosynthesis of Prostaglandin E2 and D2

Prostaglandins are not stored in cells but are synthesized on demand in response to various stimuli. The biosynthetic pathway, often referred to as the "arachidonic acid cascade," is a fundamental process in cellular signaling.

Liberation of Arachidonic Acid

The precursor for prostaglandin synthesis is arachidonic acid, a 20-carbon polyunsaturated fatty acid typically esterified in the sn-2 position of membrane phospholipids. Upon cellular stimulation (e.g., by cytokines, growth factors, or mechanical stress), the enzyme phospholipase A₂ (PLA₂) is activated and cleaves arachidonic acid from the membrane, making it available for enzymatic conversion.

The Cyclooxygenase (COX) Pathway

Once released, arachidonic acid is metabolized by prostaglandin H synthase, more commonly known as cyclooxygenase (COX). This enzyme has two distinct catalytic activities:

-

A cyclooxygenase activity that introduces two molecules of oxygen into arachidonic acid, forming the unstable intermediate Prostaglandin G2 (PGG2).

-

A peroxidase activity that reduces the hydroperoxy group on PGG2 to a hydroxyl group, yielding Prostaglandin H2 (PGH2).

PGH2 is a critical branching point in the pathway, serving as the substrate for various terminal prostaglandin synthases that produce the different classes of prostaglandins.

Formation of PGE2 and PGD2

-

Prostaglandin E2 (PGE2): PGH2 is converted to PGE2 by the action of Prostaglandin E synthases (PGES). There are three known isoforms: microsomal PGES-1 (mPGES-1), mPGES-2, and cytosolic PGES (cPGES). mPGES-1 is often associated with inflammatory responses, while cPGES is typically linked to constitutive PGE2 production.

-

Prostaglandin D2 (PGD2): PGH2 is isomerized to PGD2 by Prostaglandin D synthases (PGDS). Two main types have been identified: the hematopoietic PGDS (H-PGDS) and the lipocalin-type PGDS (L-PGDS).

The relative production of PGE2 versus PGD2 is determined by the cellular expression and competitive activity of their respective synthases.

Signaling Pathways of Prostaglandin E2 and D2

PGE2 and PGD2 exert their diverse biological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. The cellular response is dictated by the type of receptor expressed and the downstream signaling cascades it activates.

Prostaglandin E2 (PGE2) Receptors

PGE2 signals through four distinct receptor subtypes, designated EP1, EP2, EP3, and EP4.

-

EP1 Receptor: Coupled to Gαq, its activation leads to an increase in intracellular calcium levels ([Ca²⁺]i) via the phospholipase C (PLC) pathway.

-

EP2 Receptor: Coupled to Gαs, it stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA).

-

EP3 Receptor: This receptor has multiple splice variants and primarily couples to Gαi, which inhibits adenylyl cyclase and decreases cAMP levels.

-

EP4 Receptor: Similar to EP2, it couples to Gαs to increase cAMP. However, it can also signal through β-arrestin-mediated pathways.

Prostaglandin D2 (PGD2) Receptors

PGD2 mediates its effects through two primary receptors: DP1 and DP2 (also known as CRTH2).

-

DP1 Receptor: This receptor is coupled to Gαs, and its activation leads to increased intracellular cAMP levels, similar to the EP2 and EP4 receptors. This pathway is generally associated with vasodilation and inhibition of platelet aggregation.

-

DP2 Receptor (CRTH2): In contrast to DP1, the DP2 receptor is coupled to Gαi. Its activation inhibits adenylyl cyclase, leading to a decrease in cAMP and an increase in intracellular calcium. This receptor is prominently expressed on immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, and is a key mediator in type 2 inflammatory responses.

Experimental Protocols: General Methodology for Prostaglandin Analysis

While no specific protocols exist for the discovery of PGK2, a general workflow for identifying and quantifying prostaglandins from biological samples is well-established. This typically involves extraction, purification, and analysis by mass spectrometry.

Sample Preparation and Extraction

-

Homogenization: Biological tissues are homogenized in a suitable buffer, often containing an antioxidant (e.g., BHT) and a COX inhibitor (e.g., indomethacin) to prevent ex vivo synthesis.

-

Internal Standards: A deuterated internal standard for each prostaglandin of interest is added to the homogenate to allow for accurate quantification.

-

Solid-Phase Extraction (SPE): The sample is acidified and passed through a C18 SPE column. After washing to remove interfering substances, the prostaglandins are eluted with a solvent like ethyl acetate or methyl formate.

-

Solvent Evaporation: The eluate is dried under a stream of nitrogen.

Chromatographic Separation and Mass Spectrometric Analysis

-

Reconstitution: The dried extract is reconstituted in a mobile phase-compatible solvent.

-

Liquid Chromatography (LC): The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically using a C18 reversed-phase column. A gradient of water and acetonitrile (both often containing 0.1% formic acid) is used to separate the different prostaglandins.

-

Mass Spectrometry (MS): The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in negative ion mode. Prostaglandins are quantified using selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.

The Role of Vitamin K2 in Prostaglandin Synthesis

It is pertinent to briefly address the relationship between Vitamin K2 and prostaglandins, as this may be a source of interest in "Prostaglandin K2". Studies have shown that Vitamin K2 (specifically, menatetrenone) can inhibit the synthesis of Prostaglandin E2 in osteoblast-like cells. This inhibition occurs at two levels: by reducing the release of arachidonic acid from membrane phospholipids and by directly inhibiting the activity of PGH synthase (COX). This suggests an indirect regulatory role for Vitamin K2 in bone metabolism, partly through its modulation of the prostaglandin pathway, rather than being a precursor for a "Prostaglandin K2". There is also evidence of a synergistic effect between Vitamin K2 and PGE2 on cancellous bone mass in certain experimental models.

Conclusion

References

An In-depth Technical Guide to the Cellular Signaling Mechanisms of Prostaglandins

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins are a group of lipid compounds with diverse hormone-like effects in animals.[1] They are notable for being locally acting, paracrine or autocrine factors, produced in many places throughout the body.[1] While the specific entity "Prostaglandin K2" is not prominently documented in publicly available scientific literature, this guide will provide a comprehensive overview of the core mechanisms of action for well-characterized prostaglandins, which are understood to operate through similar signaling paradigms. A notable point of potential clarification is the distinction from Vitamin K2, which has been shown to inhibit the synthesis of prostaglandins like Prostaglandin E2 (PGE2), but is not itself a prostaglandin.[2] This document will focus on the established cellular signaling pathways of major prostaglandins such as PGE2 and PGD2.

Prostaglandins are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and terminal prostaglandin synthases.[3][4] They exert their effects by binding to a family of G-protein coupled receptors (GPCRs). The diversity of these receptors and their downstream signaling pathways accounts for the wide array of physiological and pathological roles of prostaglandins, including inflammation, pain, fever, and regulation of blood pressure.

Core Signaling Pathways

Prostaglandins mediate their effects by binding to specific cell surface receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. There are ten known prostaglandin receptors, each named for the prostaglandin they preferentially bind. For example, PGE2 binds to EP receptors (EP1-4), while PGD2 binds to DP receptors (DP1-2). The activation of these receptors initiates intracellular signaling cascades that ultimately lead to a cellular response.

The primary signaling pathways activated by prostaglandin receptors include:

-

Cyclic AMP (cAMP) Pathway: Many prostaglandin receptors, such as EP2 and EP4, are coupled to the Gs alpha subunit of G-proteins. Upon ligand binding, Gs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression.

-

Phosphoinositide (PI) Pathway: Other prostaglandin receptors, such as EP1, are coupled to the Gq alpha subunit. Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). Both Ca2+ and DAG activate Protein Kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, modulating their activity.

-

Other Signaling Cascades: Prostaglandin signaling can also intersect with other major pathways, such as the mitogen-activated protein kinase (MAPK) pathway. For instance, PGE2 has been shown to activate the EGFR/ERK1/2 pathway, contributing to cell proliferation.

The following diagram illustrates the general mechanism of prostaglandin synthesis and action:

Caption: General overview of prostaglandin synthesis and cellular action.

Quantitative Data on Prostaglandin Receptor Binding and Cellular Responses

The following tables summarize key quantitative data related to the interaction of prostaglandins with their receptors and the subsequent cellular effects.

Table 1: Prostaglandin E2 Receptor Binding and Functional Potency

| Parameter | Value | Cell Type | Reference |

| Receptor Binding | |||

| High-Affinity Kd | 2 nmol/liter | Human Adipocytes | |

| Low-Affinity Kd | 56 nmol/liter | Human Adipocytes | |

| High-Affinity Binding Capacity | 58 fmol/106 cells | Human Adipocytes | |

| Low-Affinity Binding Capacity | 700 fmol/106 cells | Human Adipocytes | |

| Functional Potency (Antilipolytic Effect) | |||

| IC50 (vs. Isoproterenol-induced lipolysis) | 3.8 nmol/liter | Human Adipocytes | |

| IC50 (vs. Basal lipolysis) | 0.9 nmol/liter | Human Adipocytes |

Table 2: Effect of Vitamin K2 (Menatetrenone) on PGE2 Production

| Treatment | Effect | Cell Type | Reference |

| Menatetrenone (1 µg/mL for 2 days) | 50% reduction in PGE2 production | Human osteoblast-like periosteal cells | |

| Menatetrenone (1 µg/mL) | 52% inhibition of purified PGH synthase activity | Ram seminal vesicle |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to study prostaglandin signaling.

1. Radioligand Receptor Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.

-

Cell/Membrane Preparation: Isolate cell membranes from the target tissue or cultured cells through homogenization and centrifugation.

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled prostaglandin (e.g., [3H]PGE2) and varying concentrations of a non-labeled competitor prostaglandin.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

2. Quantification of Intracellular cAMP Levels

This protocol measures the production of the second messenger cAMP in response to prostaglandin stimulation.

-

Cell Culture and Treatment: Plate cells in multi-well plates and treat with the prostaglandin of interest for a specified time.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

cAMP Measurement: Quantify cAMP levels in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Normalization: Normalize cAMP levels to the total protein concentration in each sample.

3. Western Blot Analysis of Downstream Signaling Proteins

This technique is used to detect and quantify the activation (e.g., phosphorylation) of proteins in a signaling cascade.

-

Protein Extraction: Lyse treated and untreated cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the protein of interest (e.g., phospho-CREB). Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Densitometrically quantify the band intensity and normalize to a loading control (e.g., β-actin).

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: PGE2 signaling via the EP2 receptor and cAMP/PKA pathway.

Caption: A typical experimental workflow for Western blot analysis.

The cellular signaling mechanisms of prostaglandins are complex and multifaceted, involving a variety of receptors and downstream pathways. This guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental protocols. While the specific actions of a "Prostaglandin K2" remain to be elucidated in the broader scientific literature, the principles outlined here for other major prostaglandins provide a robust framework for investigating the biological activities of any novel prostanoid. Further research into the specific interactions and downstream effects of less-characterized prostaglandins will continue to be a valuable endeavor in the fields of cellular biology and drug development.

References

- 1. Prostaglandin - Wikipedia [en.wikipedia.org]

- 2. Vitamin K2 (menatetrenone) inhibits prostaglandin synthesis in cultured human osteoblast-like periosteal cells by inhibiting prostaglandin H synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Characterizing the Receptor Binding Affinity and Specificity of Prostaglandin K2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin K2 (PGK2) is a lesser-studied member of the prostaglandin family, formed from the oxidation of Prostaglandin E2 (PGE2) or Prostaglandin D2 (PGD2)[1][2]. While the biological relevance of PGK2 is not yet fully established, its structural similarity to other key prostanoids suggests potential activity at one or more of the nine known prostanoid G-protein coupled receptors (GPCRs)[3][4]. To date, a specific, dedicated receptor for Prostaglandin K2 has not been identified. This guide provides a comprehensive framework for researchers to determine the binding affinity and specificity of PGK2. It outlines detailed experimental protocols for competitive radioligand binding assays and functional cAMP assays, using the well-characterized Prostaglandin E2 (PGE2) receptors (EP1, EP2, EP3, EP4) as a model system. Furthermore, it presents the established signaling pathways of these receptors and a logical workflow for characterizing novel or understudied prostanoid ligands.

Introduction to Prostaglandin Receptors

Prostanoids, including prostaglandins and thromboxanes, are lipid autacoids derived from arachidonic acid that mediate a wide array of physiological and pathological processes[3]. Their effects are transduced by a family of nine distinct GPCRs: the DP1 and DP2 receptors for PGD2; the EP1, EP2, EP3, and EP4 receptors for PGE2; the FP receptor for PGF2α; the IP receptor for PGI2 (prostacyclin); and the TP receptor for thromboxane A2. These receptors are distinguished by their ligand-binding profiles and the signal transduction pathways they activate upon ligand binding.

Given that PGK2 is a metabolite of PGE2 and PGD2, it is plausible that it interacts with one or more of their cognate receptors. The EP receptor subfamily, in particular, presents a diverse set of signaling mechanisms, making them a primary target for investigation:

-

EP1: Coupled to Gq, leading to increased intracellular calcium ([Ca²⁺]i).

-

EP2 & EP4: Coupled to Gs, leading to the activation of adenylyl cyclase and increased intracellular cyclic AMP (cAMP).

-

EP3: Primarily coupled to Gi, leading to the inhibition of adenylyl cyclase and decreased intracellular cAMP. Some isoforms can also couple to Gq/12/13.

This guide will focus on the methodologies required to systematically test the hypothesis that PGK2 binds to and modulates the activity of these established prostanoid receptors.

Characterization Workflow for a Novel Prostanoid Ligand

The process of determining the receptor binding profile of a compound like PGK2 can be systematically approached. The following workflow outlines the key stages, from initial binding assessment to functional characterization and specificity analysis.

Quantitative Data on Prostanoid Receptor Ligands

To provide a benchmark for experimental results, the following table summarizes the binding affinities (Ki values) of well-characterized standard ligands for the human EP receptor subtypes. These values are essential for validating assay performance and for comparing the potential potency of PGK2.

| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) |

| PGE2 | EP1 | 25 |

| EP2 | 1.3 | |

| EP3 | 0.3 | |

| EP4 | 0.6 | |

| Sulprostone | EP1 | 2.2 |

| (EP1/EP3 Agonist) | EP3 | 0.3 |

| Butaprost | EP2 | 10 |

| (EP2 Agonist) | ||

| ONO-AE1-329 | EP4 | 0.8 |

| (EP4 Agonist) | ||

| ONO-DI-004 | EP1 | 1.5 |

| (EP1 Antagonist) | ||

| ONO-AE3-208 | EP4 | 0.6 |

| (EP4 Antagonist) |

Note: These are representative values from literature and may vary depending on experimental conditions.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of PGK2 for a specific prostanoid receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To calculate the inhibitory constant (Ki) of PGK2 for a target receptor.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human prostanoid receptor of interest (e.g., EP2, EP4).

-

Radioligand: A tritiated ([³H]) ligand appropriate for the receptor (e.g., [³H]-PGE2).

-

Test Compound: Prostaglandin K2 (PGK2).

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled standard ligand (e.g., unlabeled PGE2).

-

Assay Buffer: E.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well Plates: For sample incubation.

-

Filter Mats: GF/B or GF/C glass fiber filters.

-

Scintillation Fluid & Counter: For quantifying radioactivity.

Procedure:

-

Reagent Preparation:

-

Dilute cell membranes in ice-cold assay buffer to a concentration that results in specific binding of <10% of the total added radioligand to avoid ligand depletion.

-

Prepare serial dilutions of PGK2 in assay buffer.

-

Prepare solutions of the radioligand at a concentration close to its dissociation constant (Kd) and the non-specific binding control.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add cell membranes, radioligand, and assay buffer.

-

Non-specific Binding (NSB) Wells: Add cell membranes, radioligand, and the non-specific binding control.

-

Competition Wells: Add cell membranes, radioligand, and varying concentrations of PGK2.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mats. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.

-

-

Quantification:

-

Dry the filter mats.

-

Add scintillation fluid to each filter spot.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of PGK2.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of PGK2 that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional cAMP Assay (for Gs and Gi-coupled Receptors)

This protocol determines whether PGK2 acts as an agonist or antagonist at Gs-coupled (e.g., EP2, EP4) or Gi-coupled (e.g., EP3) receptors by measuring changes in intracellular cAMP levels.

Objective: To determine the functional effect (agonism/antagonism) and potency (EC50/IC50) of PGK2.

Materials:

-

Cells: HEK293 or CHO cells expressing the receptor of interest (e.g., EP2, EP4, or EP3).

-

Test Compound: Prostaglandin K2 (PGK2).

-

Standard Agonist: A known agonist for the receptor (e.g., PGE2).

-

Stimulation Buffer: A buffer compatible with live cells, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

cAMP Detection Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence (e.g., GloSensor).

-

384-well Plates: White, low-volume plates suitable for luminescence or fluorescence detection.

Procedure:

-

Cell Preparation:

-

Culture cells to an appropriate confluency.

-

Harvest the cells and resuspend them in stimulation buffer at a predetermined optimal density.

-

-

Agonist Mode Assay:

-

Dispense cells into the 384-well plate.

-

Add serial dilutions of PGK2 to the wells.

-

Add a known agonist (e.g., PGE2) as a positive control.

-

Incubate at room temperature or 37°C for a specified time (e.g., 30-60 minutes).

-

-

Antagonist Mode Assay:

-

Dispense cells into the 384-well plate.

-

Add serial dilutions of PGK2 and incubate for a short period.

-

Add a fixed concentration of a known agonist (typically its EC80 concentration) to all wells (except the basal control).

-

Incubate for a further 30-60 minutes.

-

-

cAMP Detection:

-

Following the manufacturer's protocol for the chosen cAMP kit, add the detection reagents (e.g., lysis buffer followed by HTRF reagents or GloSensor substrate).

-

Incubate as required.

-

Read the plate on a suitable plate reader (measuring fluorescence ratio or luminescence).

-

-

Data Analysis:

-

Convert the raw signal to cAMP concentrations using a standard curve.

-

For Agonist Mode: Plot cAMP concentration against the log concentration of PGK2. Fit the data to a sigmoidal dose-response curve to determine the Emax (maximum effect) and EC50 (concentration for 50% of maximal effect).

-

For Antagonist Mode: Plot cAMP concentration against the log concentration of PGK2. Fit the data to determine the IC50 (concentration that inhibits 50% of the agonist response).

-

Prostaglandin Receptor Signaling Pathways

Understanding the downstream signaling of potential target receptors is crucial for designing appropriate functional assays and interpreting results. The diagrams below illustrate the primary signaling cascades for the EP receptor subtypes.

Conclusion

While a dedicated Prostaglandin K2 receptor remains to be discovered, its structural relationship with other key prostanoids strongly suggests that it may interact with the existing family of prostanoid receptors. This guide provides the necessary framework and detailed methodologies for researchers to systematically investigate the binding affinity and functional specificity of PGK2. By employing the outlined radioligand binding and functional assays, scientists can elucidate the pharmacological profile of this understudied prostaglandin, potentially uncovering new biological roles and therapeutic avenues. The provided workflows and protocols are robust and can be adapted for the characterization of any novel ligand targeting the prostanoid receptor family.

References

Endogenous Presence of Prostaglandin K2: An Uncharted Territory in Eicosanoid Research

A comprehensive review of scientific literature reveals a significant gap in the understanding of Prostaglandin K2 (PGK2) as an endogenous compound. While chemically defined as the 9,11-diketone formed from the oxidation of Prostaglandin E2 (PGE2) or Prostaglandin D2 (PGD2), its natural existence within biological tissues remains uncertain[1]. This lack of confirmation precludes the development of a detailed guide on its tissue distribution, quantitative analysis, and physiological roles, as requested by researchers, scientists, and drug development professionals.

Prostaglandins are a well-established class of lipid autacoids derived from arachidonic acid, playing crucial roles in both homeostatic functions and pathogenic mechanisms, including inflammation[2]. The biosynthesis of major prostaglandins such as PGE2, PGI2, PGD2, PGF2α, and Thromboxane A2 (TXA2) from the common precursor PGH2 is a well-documented process involving cyclooxygenase (COX) enzymes and various terminal synthases[2][3]. These eicosanoids are produced in nearly all tissues and act locally as autocrine and paracrine mediators[4].

The nomenclature of prostaglandins follows a systematic classification based on the structure of their five-carbon ring. The "K" series of prostaglandins, including Prostaglandin K1 (PGK1), is characterized by the presence of two keto substituents on this cyclopentane ring. However, despite the chemical characterization of PGK2 and its availability for research purposes, no substantive evidence from the reviewed literature confirms its synthesis or presence in mammalian tissues as a naturally occurring molecule.

It is critical to distinguish Prostaglandin K2 from an unrelated protein that shares the same abbreviation: Phosphoglycerate kinase 2 (PGK2). This similarly named enzyme is a testis-specific isozyme involved in the glycolytic pathway and is essential for sperm function and male fertility in mice. This enzyme is distinct from the lipid mediator class of prostaglandins.

State of Current Knowledge and Future Directions

The absence of data on endogenous Prostaglandin K2 means that key aspects of its biology are unknown. Consequently, the core requirements of an in-depth technical guide—quantitative data on tissue distribution, detailed experimental protocols for its measurement, and elucidated signaling pathways—cannot be fulfilled at this time.

For the scientific community, this represents an open area of investigation. Future research would first need to unequivocally demonstrate the endogenous presence of PGK2 in various tissues. This would likely involve sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) on biological samples. Should its presence be confirmed, subsequent studies would be required to:

-

Quantify its levels in different tissues and disease states.

-

Identify the enzymatic machinery responsible for its biosynthesis.

-

Elucidate its metabolic fate .

-

Characterize its biological activity and identify its cellular receptors and downstream signaling pathways.

Until such foundational research is conducted, Prostaglandin K2 will remain a compound of uncertain biological relevance. The following diagram illustrates the established general pathway of prostaglandin synthesis, highlighting the current knowledge gap regarding PGK2.

Figure 1. Simplified overview of the prostaglandin biosynthesis pathway and the hypothetical position of Prostaglandin K2.

References

Literature Review on the Biological Activity of Prostaglandin K2: A Scoping Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the current scientific understanding of the biological activity of Prostaglandin K2 (PGK2). Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. While many prostaglandins, such as PGE2 and PGD2, have been extensively studied, the body of research on Prostaglandin K2 is notably limited. This review aims to summarize the available information on PGK2 and clarify its standing within the field of eicosanoid research.

Chemical Identity and Synthesis of Prostaglandin K2

Prostaglandin K2 is chemically defined as the 9,11-diketone derivative formed from the oxidation of either Prostaglandin E2 (PGE2) or Prostaglandin D2 (PGD2).[1][2][3] Its molecular formula is C20H30O5. While its chemical synthesis and structure are established, a critical point consistently highlighted in the available literature is the uncertainty of its existence in biological systems.

Scarcity of Biological Activity Data

A comprehensive search of scientific literature reveals a significant lack of studies on the biological activity of Prostaglandin K2. Unlike its well-characterized precursors, PGE2 and PGD2, there are no established signaling pathways, receptor interactions, or dose-response data for PGK2. The only specific biological characteristic noted is its resistance to metabolism by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-hydroxy PGDH) in vitro. This enzyme is a key component in the degradation of other prostaglandins, suggesting that if PGK2 were present biologically, it might have a longer half-life than its parent compounds. However, without evidence of its natural occurrence, the physiological relevance of this finding remains speculative.

Due to the absence of primary research, it is not possible to present quantitative data on the biological effects of PGK2, nor are there established experimental protocols for its study. Consequently, the creation of signaling pathway diagrams as requested is not feasible.

Point of Clarification: PGK2 (Prostaglandin) vs. PGK2 (Protein)

It is crucial to distinguish Prostaglandin K2 (PGK2) from an unrelated protein that shares the same abbreviation. Phosphoglycerate kinase 2 (PGK2) is a testis-specific isozyme essential for sperm motility and male fertility. This enzyme plays a critical role in the glycolytic pathway in sperm. This is a distinct entity from the lipid mediator that is the subject of this review, and the two should not be confused.

Biological Context: The Precursors PGE2 and PGD2

To provide a relevant framework, a brief overview of the biological activities of the parent molecules, PGE2 and PGD2, is presented. It is imperative to note that these activities cannot be attributed to PGK2 .

Prostaglandin E2 (PGE2) is one of the most abundant prostaglandins and is involved in a wide array of physiological and pathological processes, including:

-

Inflammation: A key mediator of inflammation, contributing to redness, swelling, and pain.

-

Immune Response: Modulates the function of various immune cells.

-

Fever: Acts as a pyretic agent in the central nervous system.

-

Pain: Sensitizes peripheral nerve endings to painful stimuli.

-

Gastrointestinal Tract: Protects the gastric mucosa and regulates intestinal motility.

Prostaglandin D2 (PGD2) also has a range of biological functions, some of which are distinct from PGE2:

-

Allergic Response: A major mediator in allergic reactions, particularly in mast cells.

-

Sleep Regulation: Involved in the regulation of sleep-wake cycles.

-

Inflammation: Contributes to inflammatory responses, sometimes with opposing effects to PGE2.

-

Bronchoconstriction: Can cause constriction of the airways.

Conclusion

References

The Emerging Role of Cyclopentenone Prostaglandins in the Resolution of Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While prostaglandins have long been associated with the promotion of inflammation, a specialized class known as cyclopentenone prostaglandins (cyPGs) has emerged as potent anti-inflammatory mediators, playing a crucial role in the resolution phase of the inflammatory response. This technical guide provides an in-depth exploration of the A-series and J-series cyPGs, which are downstream metabolites of the pro-inflammatory prostaglandins E2 (PGE2) and D2 (PGD2). We will detail their biosynthesis, multifaceted mechanisms of action, and their effects on key immune cells. This guide will also present available quantitative data on their anti-inflammatory efficacy and provide detailed protocols for key experimental assays, offering a comprehensive resource for researchers and drug development professionals in the field of inflammation.

Introduction to Cyclopentenone Prostaglandins

Cyclopentenone prostaglandins are a unique subgroup of prostaglandins characterized by a reactive α,β-unsaturated carbonyl group within their cyclopentenone ring structure. This feature is central to their biological activity. Unlike their precursors, PGE2 and PGD2, which are potent initiators of inflammation, cyPGs such as PGA1, PGA2, and the J-series prostaglandins (PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-prostaglandin J2 or 15d-PGJ2) exhibit powerful anti-inflammatory and pro-resolving properties.[1][2] Their formation from PGE2 and PGD2 represents a biochemical switch from a pro-inflammatory to an anti-inflammatory state.

Biosynthesis of Cyclopentenone Prostaglandins

The synthesis of cyPGs begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted to the unstable endoperoxide PGH2 by cyclooxygenase (COX) enzymes. PGH2 serves as the precursor for the synthesis of PGE2 and PGD2 by their respective synthases. The formation of A-series and J-series cyPGs occurs through a non-enzymatic dehydration of PGE2 and PGD2, respectively.[1][3][4] The J-series can undergo further spontaneous isomerization and dehydration to form Δ12-PGJ2 and ultimately the stable and highly active 15d-PGJ2.

References

- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Navigating the In Silico Frontier: A Technical Guide to Modeling Prostaglandin Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

Whitepaper, November 28, 2025

Executive Summary

Prostaglandins are a class of lipid compounds that exhibit diverse hormone-like effects and are key mediators in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Their actions are mediated through a family of G-protein coupled receptors (GPCRs), known as prostanoid receptors. While the user's query specified the "Prostaglandin K2 receptor," a dedicated receptor for Prostaglandin K2 (PGK2) has not been identified in scientific literature. PGK2 is understood to be a metabolite of Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2). Therefore, it is hypothesized that PGK2 may exert its biological effects by interacting with one or more of the known prostanoid receptors.

This in-depth technical guide provides a comprehensive framework for the in silico modeling of prostaglandin receptor interactions, using the well-characterized Prostaglandin E2 Receptor 4 (EP4) as a primary example. The methodologies and protocols detailed herein are broadly applicable to the study of other prostanoid receptors and their ligands, including the potential interactions of PGK2. This guide will equip researchers with the foundational knowledge and detailed protocols necessary to employ computational techniques in the exploration of prostaglandin receptor pharmacology and to accelerate the discovery of novel therapeutics.

Introduction to Prostaglandin Receptors and In Silico Modeling

Prostanoid receptors are a subfamily of GPCRs, which constitute one of the largest and most important families of drug targets.[1][2] There are currently ten known prostaglandin receptors, classified based on their sensitivity to their primary ligands: DP receptors for PGD2, EP receptors for PGE2, FP receptors for PGF2α, IP receptors for PGI2, and TP receptors for TXA2.[1] The EP receptors are further categorized into four subtypes: EP1, EP2, EP3, and EP4.

In silico modeling has become an indispensable tool in modern drug discovery, offering a powerful and cost-effective approach to study protein structure, function, and ligand interactions at a molecular level. For GPCRs, where experimental structure determination can be challenging, computational methods such as homology modeling, molecular docking, and molecular dynamics simulations provide invaluable insights into the receptor-ligand binding modes and the mechanisms of receptor activation.

The Prostaglandin E2 Receptor 4 (EP4) as a Model System

The EP4 receptor is a Gs-coupled receptor that, upon activation by its endogenous ligand PGE2, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in a range of physiological processes, including inflammation, bone remodeling, and cancer progression. The availability of structural and pharmacological data for the EP4 receptor makes it an excellent model system for demonstrating the application of in silico modeling techniques to prostaglandin receptors.

EP4 Receptor Signaling Pathway

The binding of PGE2 to the EP4 receptor initiates a cascade of intracellular events. The activated receptor catalyzes the exchange of GDP for GTP on the Gαs subunit of the heterotrimeric G protein. The GTP-bound Gαs then dissociates from the βγ subunits and activates adenylyl cyclase, leading to the production of cAMP. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a cellular response.

In Silico Modeling Workflow

The in silico investigation of the EP4 receptor interaction with a ligand, such as PGE2 or a potential modulator like PGK2, typically follows a multi-step workflow. This workflow integrates several computational techniques to build a comprehensive understanding of the molecular recognition process.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the in silico modeling workflow.

Receptor Structure Preparation

The quality of the initial receptor structure is critical for the success of any modeling study.

Protocol 1: Homology Modeling of the EP4 Receptor

-

Template Selection:

-

Perform a BLAST search against the Protein Data Bank (PDB) using the human EP4 receptor amino acid sequence (UniProt ID: P35408) to identify suitable templates.

-

Select high-resolution crystal structures of closely related GPCRs with bound ligands as templates. The human EP2 receptor structure (e.g., PDB ID: 5YHL) can be a good starting point.

-

-

Sequence Alignment:

-

Perform a multiple sequence alignment of the target (EP4) and template(s) sequences using tools like Clustal Omega or T-Coffee.

-

Manually inspect and refine the alignment, paying close attention to the highly conserved motifs in the transmembrane helices of Class A GPCRs.

-

-

Model Building:

-

Use homology modeling software such as MODELLER, SWISS-MODEL, or I-TASSER to generate 3D models of the EP4 receptor based on the aligned sequences and template structures.

-

Generate a pool of multiple models (e.g., 100) to sample different loop conformations.

-

-

Model Evaluation and Refinement:

-

Assess the quality of the generated models using tools like PROCHECK for stereochemical quality, and calculate DOPE scores (in MODELLER) or QMEAN scores (in SWISS-MODEL).

-

Select the best-scoring model(s) for further refinement. This may involve loop refinement algorithms and energy minimization using force fields like CHARMM or AMBER.

-

Ligand Structure Preparation

Proper preparation of the ligand is equally important for accurate docking and simulation.

Protocol 2: Preparation of Prostaglandin K2 Ligand

-

2D to 3D Conversion:

-

Obtain the 2D structure of Prostaglandin K2 (Molecular Formula: C20H30O5) from a chemical database like PubChem (CID: 5311239).

-

Use a molecular editor such as MarvinSketch or ChemDraw to draw the 2D structure and convert it to a 3D structure.

-

-

Ligand Optimization:

-

Perform a geometry optimization and energy minimization of the 3D structure using a quantum mechanical method (e.g., DFT with B3LYP functional) or a molecular mechanics force field (e.g., MMFF94).

-

Generate multiple low-energy conformers of the ligand to account for its flexibility during docking.

-

-

Charge and Atom Type Assignment:

-

Assign partial atomic charges using methods like Gasteiger-Hückel or AM1-BCC.

-

Assign appropriate atom types compatible with the chosen force field for molecular dynamics simulations.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol 3: Docking of PGK2 into the EP4 Receptor Model

-

Binding Site Definition:

-

Identify the orthosteric binding pocket of the EP4 receptor. This can be inferred from the position of the co-crystallized ligand in the template structure or through binding site prediction tools like SiteMap or CASTp.

-

-

Grid Generation:

-

Define a docking grid box that encompasses the entire binding site with sufficient extra space to allow for ligand flexibility.

-

-

Docking Simulation:

-

Use docking software like AutoDock Vina, Glide, or GOLD to dock the prepared PGK2 conformers into the EP4 receptor model.

-

Employ a suitable scoring function to rank the predicted binding poses.

-

-

Pose Analysis and Selection:

-

Visually inspect the top-scoring docking poses to assess their interactions with key residues in the binding pocket.

-

Select the most plausible binding pose(s) based on scoring and visual inspection for further analysis and molecular dynamics simulations.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the receptor-ligand complex over time.

Protocol 4: MD Simulation of the EP4-PGK2 Complex

-

System Setup:

-

Embed the docked EP4-PGK2 complex into a realistic lipid bilayer (e.g., POPC) using a tool like CHARMM-GUI.

-

Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system.

-

-

Force Field Selection:

-

Choose a suitable force field for the protein (e.g., CHARMM36m, AMBER ff14SB), lipid (e.g., CHARMM36), and ligand (e.g., CGenFF, GAFF).

-

-

Equilibration:

-

Perform a series of equilibration steps to relax the system. This typically involves initial energy minimization, followed by short simulations with position restraints on the protein and ligand, which are gradually released.

-

-

Production Run:

-

Run a production MD simulation for a sufficient length of time (e.g., 100-500 ns) under constant temperature and pressure (NPT ensemble).

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the receptor-ligand complex (RMSD), identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts), and study the conformational changes in the receptor.

-

Data Presentation

Quantitative data from in silico modeling should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Molecular Docking Results for PGK2 against EP4 Receptor

| Docking Pose | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| 1 | -9.5 | Arg316, Tyr80, Ser199 | Arg316 (NH1) - O(carboxyl) | Tyr80, Phe189, Trp296 |

| 2 | -9.2 | Arg316, Tyr288, Asn292 | Tyr288 (OH) - O(keto) | Val185, Leu291 |

| 3 | -8.9 | Ser199, Thr186 | Ser199 (OG) - O(hydroxyl) | Met95, Ile182 |

Table 2: Molecular Dynamics Simulation Parameters

| Parameter | Value |

| Simulation Software | GROMACS 2023 |

| Force Field | CHARMM36m (Protein, Lipid), CGenFF (Ligand) |

| Water Model | TIP3P |

| Ensemble | NPT |

| Temperature | 310 K |

| Pressure | 1 bar |

| Simulation Time | 200 ns |

| Integration Time Step | 2 fs |

Conclusion

The in silico modeling workflow presented in this guide provides a robust framework for investigating the interactions between prostaglandins and their receptors. By applying these computational techniques, researchers can gain valuable insights into the molecular basis of ligand recognition, receptor activation, and the potential effects of novel compounds. While a specific "Prostaglandin K2 receptor" remains to be identified, the methodologies described here, using the EP4 receptor as a model, can be readily adapted to explore the binding of PGK2 to various prostanoid receptors. Such studies will be instrumental in elucidating the pharmacological profile of this prostaglandin metabolite and could pave the way for the development of new therapeutic agents targeting the prostanoid signaling system.

References

The Synergistic Interplay of Vitamin K2 and Prostaglandin E2 in Enhancing Bone Mass: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synergistic relationship between Vitamin K2 (menaquinone) and Prostaglandin E2 (PGE2) in the regulation of bone mass. Emerging research indicates that the combined action of these two molecules can yield a more substantial anabolic effect on bone than either agent alone. This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and proposed signaling pathways to support further research and development in this area.

Core Findings: A Synergistic Anabolic Effect

A pivotal study has demonstrated a synergistic effect of Vitamin K2 and PGE2 on cancellous bone mass in a rat model of hypophysectomy-induced osteopenia.[1] While Vitamin K2 alone did not significantly affect bone volume, its co-administration with PGE2 resulted in a greater increase in cancellous bone volume than PGE2 treatment alone.[1] This potentiation is attributed to Vitamin K2's ability to suppress the increase in eroded bone surface that is typically observed with PGE2 treatment.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study on hypophysectomized (HX) young rats, demonstrating the synergistic effect on cancellous bone volume/total tissue volume (BV/TV).

| Treatment Group | Cancellous Bone Volume/Total Tissue Volume (BV/TV) (%) | Eroded Surface/Bone Surface (ES/BS) (%) | Bone Formation Rate/Bone Surface (BFR/BS) (µm³/µm²/day) |

| Intact Controls | 9.8 ± 1.5 | 8.9 ± 1.2 | 0.29 ± 0.08 |

| HX | 5.2 ± 0.9 | 5.1 ± 0.8 | 0.03 ± 0.01 |

| HX + Vitamin K2 | 5.7 ± 1.0 | 5.3 ± 0.9 | 0.04 ± 0.01 |

| HX + PGE2 | 8.2 ± 1.2 | 11.2 ± 1.8 | 0.35 ± 0.10 |

| HX + Vitamin K2 + PGE2 | 10.5 ± 1.6 | 7.5 ± 1.1 | 0.38 ± 0.12 |

Data adapted from a study on hypophysectomized young rats.

Proposed Molecular Mechanisms of Synergy

Recent studies suggest a multifaceted interaction at the cellular level. One key mechanism involves the inhibition of PGE2-mediated osteoblast ferroptosis by Vitamin K2. Ferroptosis, a form of iron-dependent programmed cell death, can be induced by inflammatory factors like PGE2. Vitamin K2 appears to counteract this by upregulating Carbonyl Reductase 1 (CBR1) through the Nrf2/Keap1 signaling pathway.

Furthermore, Vitamin K2 has been shown to inhibit the synthesis of prostaglandins, including PGE2, in osteoblast-like cells by targeting prostaglandin H synthase activity. This suggests a regulatory role for Vitamin K2 in modulating the local inflammatory environment of the bone, which may contribute to the observed synergistic effect. Vitamin K2 also suppresses bone resorption induced by various factors, including PGE2.

Signaling Pathway Diagram

Caption: Proposed signaling pathways of Vitamin K2 and PGE2 in bone cells.

Experimental Protocols

The following section details the methodology of a key in vivo study that established the synergistic effect of Vitamin K2 and PGE2.

Animal Model and Treatment

-

Animal Model: Forty-three 6-week-old female Sprague-Dawley rats were used. Hypophysectomy (HX) was performed to induce a state of cancellous osteopenia and cessation of bone growth.

-

Experimental Groups: The rats were randomized into five groups:

-

Intact controls (sham operation)

-

Hypophysectomized (HX) controls

-

HX + Vitamin K2 (30 mg/kg, orally, daily)

-

HX + PGE2 (0.83 mg/kg, intramuscularly, 5 days a week)

-

HX + Vitamin K2 + PGE2 (same dosages as above)

-

-

Duration: The experiment was conducted over a period of 4 weeks.

Bone Mass and Histomorphometric Analysis

-

Bone Mass Measurement: Cancellous bone volume/total tissue volume (BV/TV) of the proximal tibial metaphysis and the cortical area of the tibial diaphysis were measured.

-

Bone Histomorphometry: To assess dynamic changes in bone, fluorescent labeling was performed with tetracycline and calcein injections at specified intervals before sacrifice. The following parameters were measured on undecalcified sections of the proximal tibia:

-

Bone Formation Rate/Bone Surface (BFR/BS)

-

Eroded Surface/Bone Surface (ES/BS)

-

Experimental Workflow Diagram

Caption: Experimental workflow for the in vivo rat study.

Implications for Drug Development

The synergistic action of Vitamin K2 and PGE2 presents a promising avenue for the development of novel therapeutic strategies for osteoporosis and other conditions characterized by low bone mass. The ability of Vitamin K2 to mitigate the bone-resorbing effects of PGE2 while preserving its anabolic activity is a key advantage. Future research should focus on elucidating the precise molecular interactions and optimizing dosage and delivery systems to maximize this synergistic potential in a clinical setting. The Nrf2/Keap1 pathway and its role in preventing osteoblast ferroptosis represent a particularly interesting target for further investigation.

References

Methodological & Application

Prostaglandin K2: Application Notes and Protocols for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin K2 (PGK2) is a metabolite of the cyclooxygenase (COX) pathway, formed through the oxidation of Prostaglandin E2 (PGE2) or Prostaglandin D2 (PGD2). While its precise biological functions and signaling pathways are not as extensively characterized as its precursors, its structural relationship to these critical signaling molecules suggests its potential involvement in a variety of physiological and pathological processes. This document provides a comprehensive guide for researchers interested in investigating the biological roles of PGK2. Due to the limited availability of specific research on PGK2, this guide leverages the extensive knowledge of its parent compound, PGE2, to provide a foundational framework for experimental design. This includes information on sourcing PGK2, recommended handling and storage, and detailed protocols for in vitro cell-based assays that can be adapted for the study of PGK2.

Sourcing and Procurement of Prostaglandin K2

Several reputable suppliers provide Prostaglandin K2 for laboratory research. It is crucial to source high-purity compounds to ensure the reliability and reproducibility of experimental results. Below is a summary of key information from prominent suppliers.

| Supplier | Catalog Number | Purity | Formulation | Storage | CAS Number |

| Cayman Chemical | 18900 | ≥98% | A solution in methyl acetate | -20°C | 275816-51-8 |

| Santa Cruz Biotechnology | sc-205206 | Not specified | Not specified | -20°C | 275816-51-8 |

| GlpBio | GLPB10087 | >98% | Not specified | -20°C | 275816-51-8 |

Note: All suppliers explicitly state that Prostaglandin K2 is for research use only and not for human or veterinary use.[1][2][3]

Purchasing Considerations:

-

Purity: Always request a certificate of analysis to verify the purity of the compound.

-

Formulation: Be aware of the solvent used for formulation, as it may need to be compatible with your experimental system. For example, Cayman Chemical supplies PGK2 in methyl acetate.[1] Evaporation of the solvent and reconstitution in a vehicle compatible with your cell culture medium (e.g., DMSO or ethanol) is a standard procedure.

-

Storage and Stability: Prostaglandin K2 should be stored at -20°C to ensure its stability.[1] Cayman Chemical states a stability of ≥ 1 year when stored correctly.

Prostaglandin K2: Physicochemical Properties and Solubility

A clear understanding of the physical and chemical properties of PGK2 is essential for accurate experimental design and execution.

| Property | Value | Reference |

| Molecular Formula | C20H30O5 | |

| Molecular Weight | 350.5 g/mol | |

| Formal Name | 9,11-dioxo-15S-hydroxy-prosta-5Z,13E-dien-1-oic acid | |

| Solubility (Cayman Chemical) | DMF: >100 mg/mLDMSO: >50 mg/mLEthanol: >75 mg/mLPBS (pH 7.2): >2.7 mg/mL |

Postulated Signaling Pathways and Biological Relevance

Direct research on the specific signaling pathways of Prostaglandin K2 is scarce. However, as a derivative of PGE2, it is plausible that PGK2 may interact with one or more of the four PGE2 receptor subtypes (EP1, EP2, EP3, and EP4). These are G-protein coupled receptors (GPCRs) that trigger diverse downstream signaling cascades.

The general biosynthesis pathway leading to the formation of prostaglandins, from which PGK2 is derived, is well-established. It begins with the release of arachidonic acid from the cell membrane, which is then converted by cyclooxygenase enzymes (COX-1 and COX-2) into Prostaglandin H2 (PGH2). PGH2 serves as a common precursor for various prostaglandins, including PGE2.

Figure 1: Simplified biosynthesis pathway of Prostaglandin K2 from Arachidonic Acid.

Given the structural similarity to PGE2, it is hypothesized that PGK2 may modulate inflammatory responses, cell proliferation, and other cellular processes regulated by the EP receptors. The activation of these receptors by PGE2 leads to various downstream effects:

-

EP1: Coupled to Gq, leading to increased intracellular calcium.

-

EP2 & EP4: Coupled to Gs, leading to increased cAMP production.

-

EP3: Coupled to Gi, leading to decreased cAMP production.

Researchers investigating PGK2 should consider screening its activity against these receptors to elucidate its mechanism of action.

Figure 2: Overview of Prostaglandin E2 signaling pathways via EP receptors.

Experimental Protocols

The following protocols are based on established methods for studying the effects of prostaglandins, particularly PGE2, on cultured cells. These can serve as a starting point for investigating the biological activity of PGK2. It is imperative to perform dose-response and time-course experiments to determine the optimal conditions for PGK2 in your specific experimental system.